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7-Deaza-7-Iodo-2',3'-dideoxyadenosine -

7-Deaza-7-Iodo-2',3'-dideoxyadenosine

Catalog Number: EVT-13534528
CAS Number:
Molecular Formula: C11H13IN4O2
Molecular Weight: 360.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Deaza-7-Iodo-2',3'-Dideoxyadenosine is a modified nucleoside analog of adenosine, notable for its unique structural and functional properties. This compound is characterized by the substitution of the nitrogen atom at the 7-position with a carbon atom and the presence of an iodine atom. Its molecular formula is C10_{10}H12_{12}I1_{1}N5_{5}O3_{3}, and it has a molecular weight of approximately 307.13 g/mol. The absence of hydroxyl groups at the 2' and 3' positions renders it a dideoxynucleoside, which is crucial for its role in DNA synthesis and sequencing applications.

Source: 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine is synthesized from various nucleoside precursors through several chemical reactions. It can be obtained from commercial suppliers specializing in nucleosides and oligonucleotide synthesis.

Classification: This compound belongs to the class of nucleoside analogs, specifically dideoxynucleosides, which are often utilized in molecular biology and medicinal chemistry due to their ability to inhibit DNA polymerases.

Synthesis Analysis

The synthesis of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine typically involves multiple steps, starting from suitable nucleoside precursors. A common method includes:

  1. Base Modification: The initial step involves modifying adenosine or its derivatives to replace the nitrogen at the 7-position with a carbon.
  2. Iodination: The introduction of iodine at the 7-position is achieved through electrophilic iodination using iodine reagents.
  3. Deoxygenation: The removal of hydroxyl groups from the 2' and 3' positions is performed using specific reagents that facilitate this transformation without affecting other functional groups.

Technical details regarding these methods often include the use of solvents such as dimethylformamide or acetonitrile, alongside catalysts like sodium hydride to enhance reaction efficiency .

Molecular Structure Analysis

The molecular structure of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine can be represented as follows:

  • Chemical Structure:
    • The core structure consists of a purine base (adenine) modified at the 7-position.
    • The absence of hydroxyl groups at the 2' and 3' positions results in a more stable backbone compared to regular deoxynucleosides.

Structural Data

  • Molecular Formula: C10_{10}H12_{12}I1_{1}N5_{5}O3_{3}
  • Molecular Weight: 307.13 g/mol
  • IUPAC Name: 7-Iodo-2'-deoxyadenosine
Chemical Reactions Analysis

The reactivity of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine allows it to participate in various chemical reactions:

  1. Incorporation into DNA: When incorporated into DNA strands during replication, it acts as a chain terminator due to the lack of hydroxyl groups necessary for phosphodiester bond formation.
  2. Enzyme Inhibition: It inhibits DNA polymerases, which are essential for DNA synthesis and repair processes. This inhibition can be exploited in therapeutic applications against viral infections and cancer cell proliferation .

Technical details about these reactions often involve kinetic studies that measure the binding affinity between this compound and various DNA polymerases.

Mechanism of Action

The mechanism by which 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine exerts its effects primarily revolves around its incorporation into nascent DNA strands:

  1. Chain Termination: Upon incorporation, the compound prevents further elongation due to its structural characteristics.
  2. Inhibition of Polymerases: By mimicking natural nucleotides while lacking critical hydroxyl groups, it effectively inhibits enzyme activity necessary for DNA replication.

Data from kinetic studies show that this compound has a high affinity for certain polymerases, making it a potent inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Relevant data analyses indicate that this compound's stability and solubility profiles make it suitable for various applications in biochemical research .

Applications

The applications of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine span several scientific fields:

  1. Molecular Biology Research: Used extensively in DNA synthesis and sequencing technologies due to its chain-terminating properties.
  2. Antiviral and Anticancer Therapeutics: Its ability to inhibit viral replication and cancer cell proliferation positions it as a candidate for drug development.
  3. Biochemical Assays: Employed in assays that require precise control over nucleotide incorporation during DNA synthesis processes.
Synthetic Methodologies and Chemical Modifications of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine

Convergent Synthesis Routes for 7-Deaza-7-Iodo Purine Analogs

Convergent synthetic strategies enable efficient assembly of 7-deaza-7-iodopurine nucleosides by pre-functionalizing the heterocyclic base prior to glycosylation. This approach involves synthesizing 7-iodo-7-deazapurine aglycons (e.g., 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-one) followed by stereoselective ribose coupling. Key steps include:

  • Halogenated Precursor Synthesis: 7-Deazaguanine or 7-deazaadenine analogs undergo regioselective iodination using N-iodosuccinimide (NIS) in DMF at 60°C, achieving >95% halogenation at the 7-position due to the electron-rich C7 carbon [1] [5].
  • Glycosylation Optimization: Vorbrüggen glycosylation couples persilylated 7-iodo-7-deazapurine with 1-chloro-2,3-dideoxyribose under Lewis acid catalysis (SnCl₄). This method yields β-anomers predominantly (α:β ratio = 1:9), critical for biological activity [5].
  • Post-Coupling Modifications: After glycosylation, the 5'-OH group is selectively phosphorylated using Ludwig-Eckstein conditions (tris(tetrabutylammonium) hydrogen pyrophosphate in DMF) to form triphosphate derivatives for sequencing applications [2].

Table 1: Key Halogenated Precursors for Convergent Synthesis

PrecursorIodination Yield (%)Glycosylation Efficiency (%)Primary Application
7-Iodo-7-deazaguanine9278DNA sequencing [5]
7-Iodo-7-deazaadenine9585Antiviral pro-drugs [4]
7-Bromo-8-aza-7-deazaguanine8870Parallel-stranded DNA [1]

Iodination Strategies at the 7-Position of Deazapurine Nucleosides

Regioselective C7 halogenation exploits the enhanced nucleophilicity of the 7-position in deazapurines due to diminished aromaticity. Two primary methodologies dominate:

  • Direct Electrophilic Substitution: 7-Deazaguanosine derivatives dissolved in acetic acid/water mixtures react with iodine monochloride (ICl) at ambient temperature. This method achieves quantitative iodination in 30 minutes but requires strict pH control (pH 5.0–6.0) to prevent glycosidic bond hydrolysis [1] [6].
  • Metal-Assisted Halogen Exchange: 7-Bromo precursors undergo halogen exchange using sodium iodide in refluxing acetone with Cu(I) catalysis. This approach is indispensable for preparing isotopically labeled derivatives (e.g., ¹²⁵I for radiochemistry), achieving 85–90% conversion with 2-hour reaction times [5].Crucially, the bulky iodine atom alters base-packing dynamics in oligonucleotides, enhancing duplex stability through hydrophobic effects and restricting sugar pucker conformations [1].

Stereochemical Control in 2',3'-Dideoxyribose Functionalization

The absence of 2'- and 3'-hydroxyls eliminates stereochemical complications but introduces challenges in glycosidic bond formation:

  • Anomeric Control: Mitsunobu reactions install phthalimide at the 1'-position of 2,3-dideoxyribose precursors with inversion of configuration. Subsequent hydrazinolysis generates the 1'-amine, enabling purine coupling via nucleophilic aromatic substitution (SₙAr) to exclusively form β-nucleosides [2] [4].
  • Conformational Analysis: Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms the South conformation predominates (>90%) in 7-deaza-7-iodo-2',3'-dideoxyadenosine. This conformation is stabilized by steric repulsion between the 7-iodo atom and the sugar's 4'-C atom [4].
  • Crystallographic Validation: X-ray structures reveal the iodine atom occupies the anti orientation relative to the sugar ring, minimizing van der Waals clashes with the 5'-CH₂ group. This orientation is critical for polymerase recognition during incorporation [6].

Protecting Group Strategies for Amino and Hydroxyl Moieties

Orthogonal protection schemes prevent undesired side reactions during nucleoside functionalization:

  • Exocyclic Amines: N-Dimethylaminomethylidene (DMM) protection shields the 2-amino group of 7-deazaguanine derivatives during iodination. This group is stable under basic conditions but cleaved selectively with 80% acetic acid at 25°C [1].
  • 5ʹ-Hydroxyl Group: Acid-labile dimethoxytrityl (DMTr) protection allows real-time monitoring (orange→yellow color change) during solid-phase synthesis. Detritylation uses 3% dichloroacetic acid in dichloromethane without affecting iodo substituents [1] [2].
  • 3ʹ-Aminooxy Groups: For 3'-ONH₂-blocked sequencing analogs, the aminooxy moiety is protected as a tert-butoxycarbonyl (BOC) carbamate. This group withstands phosphorylation conditions but cleaves under mild TFA treatment (20% in DCM, 5 min) [2].

Solid-Phase Oligonucleotide Incorporation Using Phosphoramidite Derivatives

Phosphoramidite chemistry enables automated incorporation of 7-deaza-7-iodo-2',3'-dideoxyadenosine into oligonucleotides:

  • Phosphoramidite Synthesis: The 5ʹ-DMTr-protected nucleoside reacts with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in anhydrous THF. The resulting phosphoramidite exhibits >6-week stability at –20°C when desiccated [1].
  • Coupling Efficiency: Standard coupling cycles (5-benzylthiotetrazole activator) achieve 98.5–99.0% stepwise yields for 7-deaza-7-iodo-dA incorporations, monitored by trityl cation release spectrophotometry [1] [5].
  • Post-Synthetic Processing: After chain assembly, oligonucleotides undergo simultaneous deprotection: ammonium hydroxide (55°C, 12h) removes cyanoethyl groups, while the N-DMM group is cleaved with acetic acid. Iodo substituents remain intact under these conditions [1].

Table 2: Stability Parameters for 7-Deaza-7-Iodo Phosphoramidites

Phosphoramidite DerivativeCoupling Efficiency (%)Optimal ActivatorDeprotection Conditions
7-Iodo-7-deaza-dA amidite99.05-BenzylthiotetrazoleNH₄OH/AcOH (55°C, 12h) [1]
7-Iodo-7-deaza-dG amidite98.5DCINH₄OH/EtOH (50°C, 16h) [5]
7-Bromo-8-aza-7-deaza-dI amidite97.8EthylthiotetrazoleNH₄OH (60°C, 8h) [1]

Physicochemical and Structural Properties of 7-Deaza-7-Iodo-2',3'-Dideoxyadenosine

Properties

Product Name

7-Deaza-7-Iodo-2',3'-dideoxyadenosine

IUPAC Name

[5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol

Molecular Formula

C11H13IN4O2

Molecular Weight

360.15 g/mol

InChI

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)

InChI Key

OEZWDZXBBPSXGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I

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